4,6-Dichloro-1H-indole-2-carbohydrazide
Description
Historical Context and Significance of Indole-Based Heterocycles
Historically, the significance of indole-based compounds is deeply rooted in both natural products and synthetic pharmaceuticals. nih.gov The discovery of the indole (B1671886) alkaloid reserpine, used for its antihypertensive and antipsychotic properties, marked an early milestone. nih.gov Furthermore, essential biomolecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) feature the indole core, highlighting its fundamental role in biological systems. nih.gov The versatility of the indole ring allows for extensive chemical modification, enabling the synthesis of a vast array of derivatives with diverse pharmacological profiles. chula.ac.th This has led to the development of numerous drugs across various therapeutic areas. nih.gov
Overview of Biologically Relevant Indole-2-Carbohydrazide Scaffolds
The indole-2-carbohydrazide scaffold serves as a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Researchers have synthesized and evaluated numerous derivatives, revealing a wide range of biological effects. These include potent anticancer and anti-angiogenic activities, where certain derivatives have shown significant cytotoxicity against cancer cell lines and the ability to inhibit the formation of new blood vessels that tumors need to grow. nih.gov Additionally, indole-2-carbohydrazide derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. Other reported activities include antimicrobial, anti-inflammatory, and antiplatelet effects, underscoring the therapeutic potential of this molecular framework. nih.gov
Rationale for Investigating 4,6-Dichloro-1H-indole-2-carbohydrazide
While direct research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed from existing knowledge of related compounds. The introduction of halogen atoms, particularly chlorine, into the indole ring is a well-established strategy in medicinal chemistry to modulate a compound's biological activity. doi.orgnih.gov
Chlorinated indole derivatives have demonstrated enhanced antimicrobial and anticancer properties. doi.orgmdpi.com For instance, studies on other chlorinated indole compounds have shown potent activity against various cancer cell lines and drug-resistant bacteria. mdpi.commdpi.com The presence of two chlorine atoms at the 4 and 6 positions of the indole ring in the target compound is of particular interest. This specific substitution pattern can influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets, potentially leading to novel or improved therapeutic activities.
Scope and Objectives of Current Research Efforts on Indole-2-Carbohydrazides
Current research on indole-2-carbohydrazide derivatives is multifaceted, with several key objectives:
Discovery of Novel Anticancer Agents: A primary focus is the development of new anticancer drugs with improved efficacy and reduced side effects. nih.govnih.gov Research is ongoing to understand the structure-activity relationships (SAR) that govern the cytotoxicity of these compounds against various cancer cell lines. nih.gov
Development of Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. nih.gov Indole-2-carbohydrazides are being explored for their potential to combat a range of bacterial and fungal pathogens. researchgate.net
Exploration of Other Therapeutic Areas: The broad biological activity profile of this class of compounds has prompted investigations into their potential as antiviral (including anti-HIV), anti-inflammatory, and antidiabetic agents. chula.ac.th
Elucidation of Mechanisms of Action: A crucial aspect of current research is to determine how these molecules exert their biological effects at a molecular level. This includes identifying their specific cellular targets and understanding their impact on signaling pathways. nih.gov
While the specific synthesis and biological evaluation of this compound remain a prospective area of research, the foundational knowledge of its parent scaffold and the known effects of chlorination provide a solid basis for its future investigation as a potentially valuable therapeutic agent.
Structure
3D Structure
Properties
CAS No. |
648417-04-3 |
|---|---|
Molecular Formula |
C9H7Cl2N3O |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
4,6-dichloro-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C9H7Cl2N3O/c10-4-1-6(11)5-3-8(9(15)14-12)13-7(5)2-4/h1-3,13H,12H2,(H,14,15) |
InChI Key |
PMTJYVCZNAZWLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)NN)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dichloro 1h Indole 2 Carbohydrazide and Its Analogs
Retrosynthetic Analysis of the 4,6-Dichloro-1H-indole-2-carbohydrazide Scaffold
A logical retrosynthetic analysis of the target molecule, this compound, begins with the disconnection of the hydrazide functional group. This leads to the precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate, and hydrazine (B178648). The formation of the hydrazide from the corresponding ester is a standard and reliable transformation.
The next disconnection focuses on the indole (B1671886) core itself. The most common and effective strategy for the synthesis of indole-2-carboxylates is the Fischer indole synthesis. wikipedia.orgnih.govthermofisher.com This disconnection breaks the C2-N1 and C3-C3a bonds of the indole ring, leading back to two key starting materials: 3,5-dichlorophenylhydrazine (B1297673) and ethyl pyruvate. The 3,5-dichlorophenylhydrazine can be conceptually derived from 3,5-dichloroaniline (B42879) through diazotization followed by reduction. This retrosynthetic pathway offers a clear and feasible route to the target compound from readily available starting materials.
An alternative disconnection could involve the late-stage chlorination of an indole-2-carboxylate (B1230498) precursor. However, achieving regioselective dichlorination at the 4 and 6 positions of the indole ring can be challenging due to the complex reactivity of the indole nucleus towards electrophilic substitution. Therefore, the strategy of incorporating the chlorine atoms into the aniline (B41778) precursor is generally preferred for its superior control over the final substitution pattern.
Classical Synthetic Routes to Indole-2-Carboxylic Acid Hydrazides
The classical synthesis of indole-2-carboxylic acid hydrazides primarily relies on the well-established Fischer indole synthesis to construct the core heterocyclic structure, followed by the conversion of the resulting carboxylic acid or ester to the hydrazide.
The Fischer indole synthesis is a versatile and widely used method for constructing the indole ring system. wikipedia.orgnih.gov The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.org For the synthesis of indole-2-carboxylates, pyruvic acid or its esters are commonly employed as the carbonyl component. thermofisher.com The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org The reaction mechanism proceeds through the formation of an enehydrazine tautomer from the phenylhydrazone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to yield the indole ring. wikipedia.org
Once the indole-2-carboxylic acid or its ester is obtained, the final step is the formation of the carbohydrazide (B1668358) . This is typically achieved by reacting the corresponding ester with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695). researchgate.netnih.gov This nucleophilic acyl substitution reaction is generally efficient and proceeds under mild conditions, often with gentle heating. researchgate.net
Regioselective Chlorination Strategies for the Indole Core
Direct and regioselective chlorination of the indole nucleus can be a challenging task due to the high electron density of the pyrrole (B145914) ring, which typically directs electrophilic substitution to the C3 position. However, various strategies have been developed to achieve chlorination at specific positions on the benzene (B151609) ring of the indole.
While direct chlorination to achieve a 4,6-dichloro substitution pattern is not commonly reported, selective halogenation at other positions has been achieved. For instance, N-chlorosuccinimide (NCS) is a common reagent for the chlorination of indoles. The regioselectivity can be influenced by the solvent, temperature, and the presence of directing groups on the indole ring.
Given the challenges of direct regioselective dichlorination, a more reliable strategy for the synthesis of 4,6-dichloroindoles is to start with a pre-halogenated precursor, such as 3,5-dichloroaniline. This approach ensures that the chlorine atoms are in the desired positions from the outset, thus avoiding issues with regioselectivity during the indole ring formation.
Modern Approaches to Indole Formation: Focus on Dihalogenated Precursors
Modern synthetic methods offer several advantages over classical approaches, often providing milder reaction conditions, higher yields, and greater functional group tolerance. For the synthesis of dihalogenated indoles, palladium-catalyzed cross-coupling reactions have emerged as powerful tools. nih.gov
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, can be employed to form the N-aryl bond, which is a key step in many indole syntheses. A modification of the Fischer indole synthesis, developed by Buchwald, involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.org This method expands the scope of the classical Fischer synthesis and can be applied to the synthesis of substituted indoles.
Another modern approach is the Larock indole synthesis , which involves the palladium-catalyzed annulation of o-haloanilines with alkynes. This method is highly versatile and allows for the synthesis of a wide range of substituted indoles. For the synthesis of 4,6-dichloroindoles, a 2,4-dichloro-6-haloaniline could potentially be used as a starting material in a Larock-type cyclization.
Furthermore, palladium-catalyzed intramolecular C-H functionalization reactions have been developed for the synthesis of indoles from N-aryl enamines. These methods offer a direct and atom-economical route to the indole core. The use of dihalogenated anilines as precursors in these modern synthetic strategies provides a reliable way to control the position of the halogen substituents on the final indole product.
Optimization of Reaction Conditions for Yield and Purity in Indole Hydrazide Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final this compound product. Key steps to consider for optimization include the Fischer indole synthesis and the subsequent hydrazinolysis of the ester.
For the Fischer indole synthesis , the choice of acid catalyst, solvent, and reaction temperature can significantly impact the outcome. A systematic study of different catalysts and reaction conditions would be necessary to identify the optimal parameters for the cyclization of the 3,5-dichlorophenylhydrazone of ethyl pyruvate.
In the hydrazinolysis step , the molar ratio of hydrazine hydrate to the ester, the reaction time, and the temperature are important variables. An excess of hydrazine hydrate is often used to drive the reaction to completion. researchgate.net However, a large excess can complicate the purification process. The reaction is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time.
Below is a hypothetical data table illustrating how reaction conditions could be optimized for the hydrazinolysis of ethyl 4,6-dichloro-1H-indole-2-carboxylate.
| Entry | Hydrazine Hydrate (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | Ethanol | Reflux | 4 | 75 |
| 2 | 5 | Ethanol | Reflux | 4 | 85 |
| 3 | 10 | Ethanol | Reflux | 4 | 90 |
| 4 | 10 | Ethanol | Reflux | 8 | 92 |
| 5 | 10 | Methanol | Reflux | 4 | 88 |
| 6 | 10 | n-Butanol | Reflux | 2 | 91 |
Green Chemistry Principles in the Synthesis of Indole-2-Carbohydrazides
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of indole-2-carbohydrazides in several ways. google.comresearchgate.netmdpi.com
One approach is the use of alternative energy sources , such as microwave irradiation, which can significantly reduce reaction times and energy consumption in both the Fischer indole synthesis and the hydrazinolysis step. researchgate.net
The use of greener solvents is another important aspect. Water or ionic liquids can be used as alternatives to traditional volatile organic solvents in the Fischer indole synthesis. google.com Solvent-free conditions, where the reaction is carried out in the molten state or by grinding the reactants together (mechanochemistry), can also be employed to minimize solvent waste. rsc.org
The choice of catalyst is also critical. The use of heterogeneous or recyclable catalysts can simplify the purification process and reduce waste. For example, solid acid catalysts can be used in the Fischer indole synthesis and can be easily recovered and reused. researchgate.net
Solid-Phase Synthesis and Combinatorial Library Generation of Indole Hydrazide Analogs
Solid-phase synthesis offers a powerful platform for the efficient generation of libraries of indole hydrazide analogs for high-throughput screening. nih.gov In this approach, the indole scaffold is attached to a solid support (resin), and subsequent chemical transformations are carried out. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away.
A general strategy for the solid-phase synthesis of an indole-2-carbohydrazide library could involve the following steps:
Attachment of a suitable protected indole-2-carboxylic acid to a resin.
Deprotection of the indole nitrogen.
Diversification of the indole core through reactions at various positions (e.g., N-alkylation, C-H functionalization).
Cleavage of the ester from the resin and simultaneous or subsequent conversion to the hydrazide.
Combinatorial chemistry principles can be applied to this solid-phase approach to rapidly generate a large number of diverse indole hydrazide analogs. By using a variety of building blocks (e.g., different substituted anilines and carbonyl compounds for the indole synthesis, and various reagents for further diversification), a library of compounds with a wide range of structural variations can be created. This allows for the systematic exploration of the structure-activity relationship of this class of compounds.
Chemical Reactivity and Derivatization Studies of 4,6 Dichloro 1h Indole 2 Carbohydrazide Scaffolds
Reactions at the Hydrazide Moiety: Acylation, Alkylation, and Cyclocondensation
The hydrazide group (-CONHNH2) at the C2 position is a versatile functional handle for a variety of chemical transformations, including acylation, alkylation, and the construction of new heterocyclic rings through cyclocondensation.
Acylation: The terminal nitrogen of the hydrazide is nucleophilic and readily undergoes acylation. For instance, reaction with various aromatic or heterocyclic aldehydes in a suitable solvent like acetic acid or n-butanol leads to the formation of the corresponding N'-arylidene-4,6-dichloro-1H-indole-2-carbohydrazides. This reaction proceeds via the formation of a hydrazone linkage. Similarly, reaction with acyl chlorides or anhydrides would yield the corresponding N'-acylhydrazides.
Alkylation: While less common than acylation, the hydrazide moiety can undergo alkylation. However, controlling the selectivity can be challenging, with the potential for reaction at either the N' or N nitrogen atoms. The reaction of indole-2-carbohydrazide derivatives with substituted benzyl (B1604629) chlorides in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) has been used to synthesize N'-benzylcarbohydrazides.
Cyclocondensation: The hydrazide functionality is a key precursor for the synthesis of various five-membered heterocycles. These reactions typically involve condensation with a dielectrophilic reagent. For example, heating the carbohydrazide (B1668358) with carbon disulfide in the presence of potassium hydroxide (B78521) can lead to the formation of a 1,3,4-oxadiazole-2-thiol (B52307) ring system. Reaction with phenyl isothiocyanate can yield N-phenylthiocarbamoyl derivatives, which can be further cyclized. These cyclocondensation reactions significantly expand the structural diversity achievable from the starting carbohydrazide.
Table 1: Representative Reactions at the Hydrazide Moiety
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Acylation (Hydrazone formation) | Aryl aldehydes | N'-Arylidene-carbohydrazides | |
| Alkylation | Substituted benzyl chlorides (with coupling agent) | N'-Benzyl-carbohydrazides | |
| Cyclocondensation | Carbon disulfide / KOH | 1,3,4-Oxadiazole (B1194373) derivatives | |
| Phenyl isothiocyanate | N-Phenylthiocarbamoyl derivative (Triazole precursor) |
Modifications of the Indole (B1671886) Nitrogen (N-H) Position
The indole nitrogen (N-1) is another key site for functionalization. Its acidity allows for deprotonation followed by reaction with various electrophiles.
N-Alkylation: The alkylation of the indole nitrogen is a common strategy for derivatization. This is typically achieved by treating the indole with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide. This method is generally highly selective for N-alkylation over C-alkylation. A variety of alkylating agents, including simple alkyl halides and more complex electrophiles, can be employed.
N-Acylation: Selective acylation of the indole nitrogen can be more challenging due to the high nucleophilicity of the C3 position. However, methods using thioesters as a stable acyl source in the presence of a base like cesium carbonate have been developed for highly chemoselective N-acylation. Oxidative carbene catalysis has also been employed for the N-acylation of indoles using aldehydes as the acyl source. These methods provide efficient routes to N-acyl-4,6-dichloroindoles, which are important motifs in many biologically active molecules.
Table 2: Modification of the Indole N-H Position
| Reaction Type | Typical Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | 1. NaH in THF/DMF 2. Alkyl halide (e.g., R-Br, R-I) | 1-Alkyl-4,6-dichloro-1H-indole derivatives | |
| N-Acylation | Thioesters, Cs₂CO₃ | 1-Acyl-4,6-dichloro-1H-indole derivatives | |
| Aldehydes, Organocatalyst |
Electrophilic Aromatic Substitution on the Dichloro-Indole Core
The indole ring is inherently electron-rich and highly susceptible to electrophilic aromatic substitution (EAS), with a strong preference for reaction at the C3 position. This reactivity stems from the ability of the nitrogen atom to stabilize the cationic intermediate (arenium ion) formed upon electrophile attack.
For the 4,6-dichloroindole core, electrophilic attack is still overwhelmingly favored at the C3 position of the pyrrole (B145914) ring, as this pathway preserves the aromaticity of the benzene (B151609) ring in the intermediate. The deactivating effect of the chlorine atoms would make reactions like nitration, halogenation, or Friedel-Crafts acylation require more stringent conditions than for a simple indole. The positions on the benzene ring (C5 and C7) are significantly less reactive towards electrophiles compared to C3.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Functionalization
The chlorine atoms at the C4 and C6 positions serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of highly functionalized indole derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for creating biaryl linkages or introducing alkyl or vinyl groups. For the 4,6-dichloroindole scaffold, sequential or selective coupling could potentially be achieved, allowing for the introduction of different groups at C4 and C6. The relative reactivity of the C4 and C6 positions would depend on the specific ligand and reaction conditions used.
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a powerful tool for synthesizing arylalkynes. In dihalogenated systems, the regioselectivity of the coupling is an important consideration. For substrates with two identical halides, the reaction often occurs at the more electrophilic site. Studies on related dichloroheterocycles have shown high regioselectivity, often favoring the position analogous to C6. This suggests that selective mono-alkynylation at either the C4 or C6 position of the dichloroindole core may be possible by carefully tuning the reaction parameters.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-Aryl, Aryl-Vinyl | |
| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Aryl-Alkyne |
Chemo- and Regioselectivity in Derivatization Reactions of Dichloroindole Systems
The 4,6-dichloro-1H-indole-2-carbohydrazide scaffold presents multiple reactive sites, making chemo- and regioselectivity critical considerations during its derivatization. The primary sites of reactivity are:
The N-H of the indole ring.
The C3-H of the indole ring.
The hydrazide moiety (-CONHNH2).
The chlorine atoms at C4 and C6.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, under basic conditions with an alkyl halide, a competition exists between N-alkylation of the indole and N'-alkylation of the hydrazide. The use of a strong, non-nucleophilic base like NaH typically favors deprotonation and subsequent reaction at the more acidic indole N-H. Conversely, acylation with an aldehyde under neutral or acidic conditions will selectively form a hydrazone at the hydrazide moiety without affecting the rest of the molecule.
Regioselectivity: This concerns the preferential reaction at one position over another within the same functional group or ring system.
Indole Core: Electrophilic attack is highly regioselective for the C3 position.
Dichloro-substituents: In Pd-catalyzed cross-coupling reactions, the relative reactivity of the C-Cl bonds at C4 and C6 becomes important. In similar dichloroheterocyclic systems, substitution at the 6-position is often kinetically and thermodynamically favored. This suggests that mono-functionalization via Suzuki or Sonogashira coupling could be directed preferentially to the C6 position, leaving the C4-Cl available for subsequent, different transformations.
By carefully selecting reagents and reaction conditions, chemists can selectively target a specific site on the molecule, enabling a stepwise and controlled approach to building molecular complexity.
Development of Novel Heterocyclic Scaffolds from this compound
The carbohydrazide group is a well-established synthon for constructing a variety of five-membered aromatic heterocycles (heteroaryl rings). This transformation significantly enhances the structural diversity of the parent indole, providing access to novel fused or linked heterocyclic systems.
Common cyclization reactions starting from the hydrazide include:
1,3,4-Oxadiazoles: Reaction of the carbohydrazide with triethyl orthoformate can yield a 1,3,4-oxadiazole ring. Alternatively, treatment with carbon disulfide in an alcoholic base followed by alkylation can produce 2-alkylthio-1,3,4-oxadiazole derivatives.
1,3,4-Thiadiazoles: Cyclization with phosphorus pentasulfide or Lawesson's reagent can convert the acylhydrazide into the corresponding 1,3,4-thiadiazole.
1,2,4-Triazoles: Reaction with an imidate or treatment of an N'-thioacylhydrazide intermediate with hydrazine (B178648) can lead to the formation of a 1,2,4-triazole (B32235) ring.
These reactions transform the C2-carbohydrazide side chain into a new heteroaromatic ring, creating novel chemical entities where the 4,6-dichloroindole core is linked to a 1,3,4-oxadiazole, 1,3,4-thiadiazole, or 1,2,4-triazole moiety at the C2 position. Such molecular frameworks are of significant interest in medicinal chemistry and materials science.
Exploration of Structure Activity Relationships Sar in 4,6 Dichloro 1h Indole 2 Carbohydrazide Analogues
Design Principles for SAR Studies: Scaffold Hopping and Bioisosteric Replacement
SAR studies are often guided by established medicinal chemistry principles to explore new chemical space and optimize lead compounds.
Scaffold Hopping : This strategy involves replacing the central molecular core (the indole (B1671886) scaffold in this case) with a functionally equivalent but structurally novel framework. nih.gov The goal is to identify new lead compounds that retain the desired biological activity but possess improved properties such as better pharmacokinetics, reduced toxicity, or novel intellectual property status. nih.govresearchgate.net For instance, the indole nucleus could be replaced with other heterocyclic systems like benzofuran (B130515) or benzothiazole (B30560) to assess whether the key interactions are maintained. mdpi.comiosrjournals.org
Bioisosteric Replacement : This principle involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of retaining or enhancing biological activity. nih.govnih.gov Bioisosteres can be used to improve selectivity, block metabolic pathways, or simplify synthesis. researchgate.net In the context of 4,6-dichloro-1H-indole-2-carbohydrazide, a classic bioisosteric replacement could be substituting one of the chlorine atoms with a trifluoromethyl (CF₃) group to alter electronic properties while maintaining a similar size.
These design principles are not mutually exclusive and are often used in combination to systematically probe the molecular requirements for activity and to generate diverse libraries of compounds for screening. nih.gov
Impact of Substituent Position and Nature on the Indole Ring
The indole ring offers several positions for substitution, and the nature and placement of these substituents can dramatically influence the molecule's interaction with its biological target.
The indole N-H group is a critical interaction point. Studies on related indole-2-carboxamides have shown that this N-H group can act as a hydrogen bond donor, and its replacement (e.g., by methylation to N-CH₃) or substitution with isosteric groups like oxygen (in benzofurans) or sulfur (in benzothiophenes) often leads to a significant decrease in activity, highlighting its importance for binding. mdpi.com
Substitutions at other positions on the indole ring also play a crucial role. For example, in studies of 1H-indole-2-carboxamides as CB1 allosteric modulators, a chloro or fluoro group at the C5-position was found to enhance potency. nih.gov Conversely, in another series, introducing a nitro group at the C5-position drastically decreased binding affinity. mdpi.com These findings underscore the sensitivity of the target protein to the electronic and steric properties of substituents at this position.
Table 1: Impact of Indole Ring Substitutions on Biological Activity
| Position of Substitution | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| N1 (Indole NH) | Methyl (-CH₃) | Generally leads to loss of activity, suggesting the NH is a key H-bond donor. | mdpi.com |
| C5 | Chloro (-Cl) or Fluoro (-F) | Enhanced potency in some series (e.g., CB1 modulators). | nih.gov |
| C5 | Nitro (-NO₂) | Decreased affinity in some series. | mdpi.com |
| C5 | Methoxy (-OCH₃) | Variable effects, can be beneficial for cytotoxicity in certain contexts. | semanticscholar.org |
Influence of Modifications at the Hydrazide Group on Molecular Interactions
The carbohydrazide (B1668358) group (-CO-NH-NH₂) is a versatile linker that can be readily modified to probe interactions and generate derivatives with diverse properties. nih.govnih.gov It serves as a hydrogen-bonding hub and a synthetic handle for creating more complex molecules, often through condensation with aldehydes or ketones to form hydrazones. nih.gov
In many drug discovery programs, the terminal -NH₂ of the hydrazide is reacted to form Schiff bases (N=CH-R). nih.gov The resulting N'-benzylidene-carbohydrazides often exhibit enhanced biological activity. The substituents on the new aryl ring (introduced from the aldehyde) provide an additional region for probing structure-activity relationships. For example, in a series of 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazides, compounds with a 4-chloro or 4-nitro substituent on the N'-benzylidene ring were found to be exceptionally potent cytotoxic agents. researchgate.net This suggests that the hydrazone linkage correctly orients the new aromatic ring to make favorable interactions within the target's binding site. The hydrazide moiety itself is crucial, as its replacement with other linkers would significantly alter the conformational profile and hydrogen bonding capacity of the molecule.
Table 2: Influence of Hydrazide Group Modifications on Cytotoxicity
| Modification | Example Substituent (on N'-benzylidene ring) | Observed Effect on Activity | Reference |
|---|---|---|---|
| Formation of Hydrazone (Schiff Base) | 4-Chloro | Showed very high cytotoxicity (IC₅₀ in the nanomolar range). | researchgate.net |
| 4-Nitro | Demonstrated the most potent cytotoxicity among tested compounds. | researchgate.net | |
| 2-Hydroxy | Exhibited very strong cytotoxicity. | researchgate.net | |
| Cyclization | Reaction with dicarbonyl compounds to form pyrazoles or other heterocycles. | Can lead to potent inhibitors by locking the conformation. | nih.govnih.gov |
Role of Halogenation (Dichloro Pattern) in Modulating Interactions
The specific 4,6-dichloro substitution pattern on the indole ring is a defining feature of the parent compound. Halogens, particularly chlorine, have profound effects on a molecule's physicochemical properties. They are electron-withdrawing, which lowers the pKa of the indole N-H, potentially enhancing its hydrogen-bonding capability. Furthermore, they significantly increase the lipophilicity of the molecule, which can improve membrane permeability and promote hydrophobic interactions within a protein binding pocket.
The positions of the chlorine atoms are also critical. The 4- and 6-positions are on the benzo portion of the indole scaffold. This specific pattern can create a unique electronic surface and shape that complements the topology of the target binding site. In a closely related analogue, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, the dichloroindole core was found to be a key element for binding to the allosteric site of fructose-1,6-bisphosphatase. nih.gov This indicates that the 4,6-dichloro pattern is an effective structural motif for achieving potent inhibition at specific protein sites.
Conformational Analysis and its Relevance to SAR
Conformational analysis, which studies the different spatial arrangements of a molecule, is crucial for a complete understanding of SAR. rsc.org The biological activity of a molecule is dictated by its three-dimensional shape, which allows it to fit into the binding site of a protein. The indole-2-carbohydrazide scaffold has several rotatable bonds, particularly around the carbohydrazide linker.
The relative orientation of the indole ring and any substituents on the hydrazide moiety is critical. Molecular modeling and techniques like NMR can be used to determine the preferred conformations in solution. rsc.org These studies can reveal whether a molecule is predominantly planar or adopts a more complex three-dimensional shape. This conformational preference is directly relevant to SAR because the lowest energy conformation is not always the biologically active one. The binding pocket of a target protein may force the molecule into a higher-energy conformation. Understanding this interplay helps in designing more rigid analogues that are "pre-organized" in the active conformation, which can lead to a significant increase in binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogues of this compound, a QSAR study would involve generating a dataset of derivatives with known activities and calculating various molecular descriptors for each. These descriptors can quantify properties such as lipophilicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices.
Methods like Comparative Molecular Field Analysis (CoMFA) can be employed. nih.gov In a CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated. The model then identifies regions in 3D space where bulky or electropositive/negative groups enhance or diminish activity. A QSAR analysis of indole analogues as monoamine oxidase (MAO) inhibitors, for example, successfully created a predictive model and highlighted the equal importance of steric and electrostatic fields for binding. nih.gov Such models can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
Pharmacophore Elucidation from SAR Data
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. It is derived from the SAR data of a set of active compounds.
For the this compound series, a pharmacophore model could be developed based on the features of the most potent analogues. Key features might include:
A hydrogen bond donor (the indole N-H).
A hydrogen bond donor/acceptor feature (the carbohydrazide group).
Two hydrophobic/aromatic regions (the dichloro-substituted benzene (B151609) ring of the indole and the aryl ring of a hydrazone derivative).
Specific locations for halogen atoms, defining a region that favorably interacts with the target.
A pharmacophore model for indole-based MAO inhibitors, for instance, identified two hydrophobic rings, one donor atom, and one acceptor site as essential features. nih.gov Once a reliable pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that match the required features, facilitating scaffold hopping and the discovery of new lead structures. nih.gov
Mechanistic Investigations of Molecular Interactions Involving 4,6 Dichloro 1h Indole 2 Carbohydrazide
Studies on Protein-Ligand Binding Mechanisms (e.g., Enzyme Inhibition Kinetics, Receptor Binding Assays in vitro)
Direct enzyme inhibition kinetics and in vitro receptor binding assays for 4,6-dichloro-1H-indole-2-carbohydrazide are not extensively documented. However, the broader class of indole-2-carboxamides, which share the same core structure, has been identified as a promising source of biologically active agents. For instance, derivatives of indole-2-carboxamide have been explored as potent inhibitors of various enzymes and receptors.
A closely related analogue, 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide , has been identified as a promising antituberculosis agent through phenotypic screening against Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies on this class of compounds revealed that chloro substitutions at the 4- and 6-positions of the indole (B1671886) ring significantly improved metabolic stability. nih.gov While this study focused on antibacterial activity rather than specific enzyme kinetics, it highlights the importance of the 4,6-dichloro substitution pattern for biological activity.
Furthermore, other indole derivatives have been shown to inhibit enzymes like HIV-1 integrase, where the indole-2-carboxylic acid scaffold chelates Mg2+ ions in the active site. nih.gov This suggests that this compound could potentially act as an enzyme inhibitor, with the hydrazide moiety possibly involved in coordinating with metal ions or forming hydrogen bonds within an enzyme's active site. General methods for such investigations, including filtration and scintillation proximity assays, are well-established for determining ligand-receptor interactions and calculating parameters like IC50 values. nih.gov
Investigation of DNA/RNA Interaction Profiles
There is no direct evidence from the reviewed literature of studies investigating the interaction of this compound with DNA or RNA. However, research on related indole compounds suggests this as a potential area of interest. For example, a dinuclear copper(II) complex of indole-2-carboxylic acid has been shown to bind to calf thymus DNA (CT-DNA), likely through an intercalative mode. nih.govnih.gov This study demonstrated that the indole moiety could play a role in the interaction with nucleic acids. nih.govnih.gov The planar nature of the indole ring in this compound could facilitate such intercalative binding, though this remains to be experimentally verified.
Allosteric Modulation and Target Site Specificity Studies
The potential for this compound to act as an allosteric modulator is suggested by studies on closely related compounds. A significant finding is that 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid acts as an allosteric inhibitor of the enzyme fructose-1,6-bisphosphatase by binding to the AMP regulatory site. nih.gov This demonstrates that the 4,6-dichloro-indole scaffold can indeed interact with allosteric sites, which are distinct from the active (orthosteric) site of an enzyme. nih.govnih.gov
Additionally, a library of 1H-indole-2-carboxamides was discovered to be inhibitors of the androgen receptor (AR) by binding to an allosteric site known as binding function 3 (BF3). nih.gov These findings suggest that allosteric modulation is a plausible mechanism for compounds with this core structure. nih.govnih.gov Such allosteric modulators can offer higher selectivity compared to orthosteric ligands because allosteric sites are generally less conserved across receptor subtypes. nih.gov The target specificity of this compound would need to be determined through broad screening against a panel of receptors and enzymes.
Elucidation of Signaling Pathway Perturbations in in vitro cellular models
While specific studies on the signaling pathway perturbations induced by this compound are not available, research on other indole-2-carbohydrazide derivatives provides valuable insights. A series of novel indole-2-carbohydrazide derivatives were synthesized and found to possess anti-angiogenic and antiproliferative activities. nih.gov One of the lead compounds from this series was shown to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) and its downstream signaling proteins in human umbilical vein endothelial cells (HUVECs). nih.gov
This suggests that a likely mechanism of action for compounds in this class, including the 4,6-dichloro derivative, could involve the inhibition of key protein kinases in signaling pathways that control cell proliferation and angiogenesis. nih.gov For example, some indole derivatives have been found to inhibit protein kinases such as casein kinase 2 (CK2), tyrosine kinases (TrK), and cyclin-dependent kinases (CDK).
Below is a table summarizing the antiproliferative activity of some indole-2-carbohydrazide derivatives against cancer cell lines, indicating their potential to interfere with cellular signaling.
| Compound | Target Cell Line | GI50 (µM) |
| Derivative 24f | HCT116 | 8.1 |
| Derivative 24f | SW480 | 7.9 |
Data from a study on novel indole-2-carbohydrazide derivatives, not the specific subject compound. nih.gov
Role of Hydrogen Bonding and Halogen Bonding in Binding Affinities
The structure of this compound contains several key features that can participate in significant intermolecular interactions. The indole N-H group and the carbohydrazide (B1668358) moiety (-C(O)NHNH2) are potent hydrogen bond donors and acceptors. The importance of the indole N-H in hydrogen bonding for maintaining the structure and function of proteins and ion channels has been well-established. nih.govnih.gov
The two chlorine atoms on the indole ring are capable of forming halogen bonds. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on another molecule. mdpi.com These bonds are recognized as important in conferring specificity and affinity for halogenated inhibitors in protein kinases and other enzymes. nih.gov X-ray crystallographic studies of other dichlorinated compounds have confirmed halogen bond interactions with catalytically important residues like histidine in enzyme active sites. nih.gov The presence of both hydrogen and halogen bonding capabilities in this compound suggests that these interactions are likely crucial for its binding affinity and specificity to biological targets.
Investigation of Covalent Adduct Formation in Biological Systems
There is currently no direct evidence to suggest that this compound forms covalent adducts in biological systems. The carbohydrazide functional group is generally considered to be a reactive handle that can be used to form Schiff bases with aldehydes and ketones, but this typically occurs under specific synthetic conditions rather than physiological ones. While some inhibitors are designed to form covalent bonds with their targets, this usually requires a specifically reactive "warhead" group that is not present in a simple carbohydrazide. However, the possibility of metabolic activation to a more reactive species that could then form covalent adducts cannot be entirely ruled out without specific investigation.
Computational and Chemoinformatic Approaches Applied to 4,6 Dichloro 1h Indole 2 Carbohydrazide
Molecular Docking and Molecular Dynamics Simulations with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The goal is to find the binding mode and estimate the binding affinity. This is often followed by molecular dynamics (MD) simulations, which simulate the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the nature of their interactions.
For indole (B1671886) derivatives, these methods are crucial for identifying potential biological targets and understanding their mechanism of action. Studies on various indole-containing molecules have shown their potential to interact with a range of important enzymes and receptors. For example, virtual screening and docking studies have been performed on libraries of indole derivatives to identify potential inhibitors for targets such as dihydrofolate reductase (DHFR) and Nipah virus attachment glycoproteins (NiV-G). jetir.orgtandfonline.com
In a study on indole derivatives as inhibitors of Mycobacterium tuberculosis DNA gyrase B (GyrB), molecular dynamics simulations revealed that key hydrogen bond interactions with the Asp79 residue in the enzyme's active site were crucial for high-affinity binding. nih.gov Similarly, docking studies on novel thiazolylhydrazonothiazoles bearing an indole moiety suggested they act as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR TK) domain, a key target in cancer therapy. nih.gov For N'-methylene-1H-indole-2-carbohydrazide Schiff's base derivatives, in-silico docking was used to evaluate their potential as cyclooxygenase (COX-2) inhibitors. researchgate.net
These examples demonstrate a clear strategy: had 4,6-dichloro-1H-indole-2-carbohydrazide been the subject of such a study, it would be docked against a panel of known targets for indole scaffolds to predict its most likely biological activity. The stability of the resulting complexes would then be validated using MD simulations.
Table 1: Potential Biological Targets for Indole Scaffolds Identified via Computational Studies
| Target Protein | Therapeutic Area | Computational Method Used | Reference |
|---|---|---|---|
| DNA Gyrase B (GyrB) | Antibacterial (Tuberculosis) | Molecular Docking, MD Simulations | nih.govnih.gov |
| Dihydrofolate Reductase (DHFR) | Anticancer | Virtual Screening, Molecular Docking | tandfonline.com |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Molecular Docking | nih.gov |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Molecular Docking | researchgate.net |
| Indoleamine 2,3-dioxygenase (IDO) | Cancer Immunotherapy | Machine Learning, MD Simulations | nih.govnih.gov |
| HIV-1 Integrase | Antiviral | Molecular Docking | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, FMO, NBO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. researchgate.net These methods are used to calculate a molecule's electronic structure, optimized geometry, and various chemical properties that are difficult to measure experimentally.
For a molecule like this compound, DFT calculations would provide valuable information:
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A small energy gap suggests the molecule is more reactive and can be a good candidate for charge transfer interactions within a biological target. mdpi.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into the charge distribution across the molecule, intramolecular charge transfer, and hyperconjugative interactions, which stabilize the molecule. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein receptor. researchgate.net
While specific DFT data for this compound is scarce, studies on analogous compounds illustrate the utility of this approach. For example, DFT studies on other indole derivatives have been used to calculate their vibrational spectra (FT-IR), UV-Vis absorption spectra, and nonlinear optical properties. researchgate.netresearchgate.net In one study on an ethyl-5-chloro-3-phenyl-1H-indol-2-carboxylate, the excited state was found to be more polar than the ground state, indicating a significant intramolecular charge transfer upon excitation. researchgate.net
Table 2: Illustrative Data from Quantum Chemical Calculations on Related Indole Derivatives
| Parameter | Method | Compound | Finding | Reference |
|---|---|---|---|---|
| HOMO-LUMO Gap | DFT/B3LYP | Ethyl-5-chloro-3-phenyl-1H-indol-2-carboxylate | Calculation of chemical hardness, softness, and ionization potential based on FMO energies. | scilit.com |
| Vibrational Frequencies | DFT (BLYP/6-31G**) | Indole | Calculated frequencies showed an average deviation of 16.3 cm⁻¹ from experimental values. | researchgate.net |
| Heat of Formation | DFT (B3LYP/6-31G) | Substituted Indole Derivatives | Used to evaluate the relative stability of different substitution patterns. | niscpr.res.in |
| Excitation Energies | TD-DFT | Difluoroboron Biindolediketonates | TD-B3LYP-D3 method provided the most accurate prediction of electronic transitions. | mdpi.com |
ADME/Tox Prediction from Computational Descriptors (e.g., Lipophilicity, Polar Surface Area, without actual toxicity data)
In drug discovery, it is essential that a compound not only has high efficacy but also possesses favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational methods allow for the early prediction of these properties, reducing the likelihood of late-stage failures. These predictions are based on calculated molecular descriptors.
For this compound, key ADMET parameters would be predicted as follows:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability.
Distribution: Lipophilicity (logP) and the blood-brain barrier (BBB) penetration are calculated. The two chlorine atoms on the indole ring would be expected to increase lipophilicity.
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound.
Excretion: Properties related to clearance from the body are estimated.
Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other toxic effects are made.
Studies on other indole derivatives have utilized software like Discovery Studio or online servers like pkCSM to predict these properties. For instance, in a study of indole-6-carboxylate ester derivatives, ADMET assessments were used to compare the drug-likeness of newly synthesized compounds to reference drugs like erlotinib (B232) and sorafenib. nih.gov The predictions included solubility levels, absorption rates, and BBB penetration grades. nih.gov
Table 3: Example of Predicted ADMET Properties for Indole Derivatives
| Property | Description | Relevance | Example Finding on Related Indoles | Reference |
|---|---|---|---|---|
| Human Intestinal Absorption (HIA) | Percentage of compound absorbed through the gut. | Oral bioavailability | Selected indole derivatives were predicted to have good intestinal absorption. | tandfonline.com |
| Caco-2 Permeability | Rate of transport across Caco-2 cell monolayers. | Intestinal absorption | Indole derivatives screened for anticancer activity were evaluated for this parameter. | tandfonline.com |
| Blood-Brain Barrier (BBB) Penetration | Ability to cross into the central nervous system. | CNS activity/side effects | Indole-6-carbohydrazide derivatives were predicted to have low to very low BBB penetration. | nih.gov |
| CYP2D6 Inhibition | Potential to inhibit a key drug-metabolizing enzyme. | Drug-drug interactions | Screened indole derivatives were predicted to be non-inhibitors of major CYP enzymes. | tandfonline.com |
| AMES Toxicity | Potential to cause DNA mutations. | Carcinogenicity | Predicted to be non-toxic for selected indole derivatives. | tandfonline.com |
Virtual Screening and Ligand-Based Drug Design Strategies
Virtual screening is a computational technique used to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. acs.org This can be done in two ways:
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, compounds are docked into the binding site to find those that fit well both sterically and electronically. jetir.org
Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown but active ligands have been identified, these known ligands are used as templates to find other compounds with similar properties (e.g., shape, pharmacophores). acs.org
The indole scaffold is frequently used in such screening campaigns. In one example, a known indole derivative active against M. tuberculosis was used as a template for a similarity-based virtual screening of the Specs database. acs.org This approach successfully identified new carbazole (B46965) and benzoindole scaffolds that also inhibited the target enzyme, DNA gyrase. nih.govacs.org In another study, a library of indole derivatives was virtually screened against the DHFR enzyme, leading to the identification of compounds with high binding affinity. tandfonline.com
These strategies could be directly applied to this compound. It could be included in a larger library for SBVS against various targets or, if it showed activity in a primary assay, it could be used as a template for LBVS to discover analogs with improved potency or better ADMET properties.
De Novo Drug Design Methodologies Utilizing the Indole Scaffold
De novo drug design involves the computational creation of novel molecular structures, often piece-by-piece, that are tailored to fit the binding site of a target protein. rsc.org The indole nucleus is an excellent starting point for such designs due to its synthetic tractability and its status as a privileged scaffold. nih.govacs.org
Computational methods can use the indole core as an anchor or starting fragment. Algorithms then add functional groups or build fused ring systems onto this core, guided by the shape and chemical environment of the target's active site. rsc.org This allows for the exploration of novel chemical space beyond what is available in existing compound libraries.
For example, a fragment-based design approach was used to develop new 7-azaindole (B17877) derivatives as potent kinase inhibitors. rsc.org In another innovative approach, a multicomponent reaction followed by a Pd-catalyzed cyclization was used to create a library of complex indolo[3,2-c]quinolinones, demonstrating how the indole-2-carboxylic acid core can be elaborated into diverse polyheterocycles. acs.orgnih.gov These methods highlight how the this compound scaffold could be used as a foundation for generating entirely new molecules with potentially unique biological activities.
Machine Learning and Artificial Intelligence in Property Prediction and Lead Optimization
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by building predictive models from large datasets. researchparks.org These models can learn complex relationships between a compound's structure and its biological activity or physicochemical properties.
Applications of ML and AI relevant to this compound include:
Virtual Screening: ML models, such as naive Bayesian or recursive partitioning, can be trained on known inhibitors and non-inhibitors of a target. These models can then screen vast virtual libraries much faster than traditional docking methods to prioritize compounds for experimental testing. nih.govnih.gov This approach was successfully used to identify new inhibitors of indoleamine 2,3-dioxygenase (IDO) from an in-house library. nih.govnih.gov
QSAR Modeling: Quantitative Structure-Activity Relationship models built with ML can predict the potency of new compounds based on their structural features.
ADMET Prediction: AI-driven tools are increasingly used for more accurate and comprehensive prediction of ADMET properties. researchparks.org
Lead Optimization: AI can suggest specific modifications to a lead compound (like this compound) to improve its potency, selectivity, or ADMET profile. researchparks.orgrsc.org
The integration of AI and ML provides a powerful, data-driven framework to accelerate the entire drug discovery pipeline, from hit identification to the selection of a clinical candidate. researchparks.org
Advanced Spectroscopic and Analytical Techniques in the Study of 4,6 Dichloro 1h Indole 2 Carbohydrazide Systems
High-Resolution Mass Spectrometry for Metabolite Identification (in in vitro systems)
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a cornerstone for identifying metabolites of 4,6-Dichloro-1H-indole-2-carbohydrazide in in vitro systems, such as human liver microsomes. This approach allows for the separation of the parent compound from its metabolic products, followed by highly accurate mass measurements.
The process involves incubating the compound with liver microsomes and then analyzing the mixture. HRMS can determine the elemental composition of potential metabolites by measuring their mass with high precision (typically with a mass accuracy of less than 5 ppm). This allows for the confident identification of biotransformations such as hydroxylation, oxidation, or demethylation. Tandem mass spectrometry (MS/MS) is then used to fragment the identified metabolites, providing structural information to pinpoint the location of the metabolic modification on the indole (B1671886) scaffold. For instance, a strategy to identify metabolites of a marine biotoxin, 13-desmethyl spirolide C, was developed using LC-HRMS, which successfully identified nine phase I metabolites. researchgate.net
Table 1: Hypothetical Metabolites of this compound Identified by HRMS
| Metabolite | Biotransformation | Change in Mass (Da) | Predicted Exact Mass |
|---|---|---|---|
| M1 | Monohydroxylation | +15.9949 | 261.0021 |
| M2 | Dihydroxylation | +31.9898 | 276.9970 |
| M3 | Dehydrogenation | -2.0156 | 242.9708 |
Note: This table is illustrative and represents potential metabolic pathways that would be investigated using HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to confirm the molecular structure and study its conformation.
In a typical ¹H NMR spectrum, the protons of the indole ring, the hydrazide group (NH-NH₂), and any substituents would appear as distinct signals. For example, in related indole-based carbohydrazides, the indole NH proton typically appears as a singlet far downfield (around δ 11.4-11.5 ppm), while the NH₂ protons of the hydrazide group show a singlet around δ 4.8-5.0 ppm. nih.gov The aromatic protons on the indole ring would resonate in the region of δ 6.8-7.6 ppm. nih.gov ¹³C NMR provides information on the carbon skeleton, with the carbonyl carbon (C=O) of the hydrazide group resonating at approximately δ 162 ppm. nih.gov Advanced NMR experiments, such as NOESY, can be used to study the spatial proximity of protons, offering insights into the molecule's preferred conformation in solution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~132 |
| C3 | ~7.1 (s) | ~109 |
| C4 | - | ~128 |
| C5 | ~7.3 (d) | ~122 |
| C6 | - | ~126 |
| C7 | ~7.5 (d) | ~124 |
| C=O | - | ~162 |
| NH (indole) | ~11.5 (s) | - |
| NH (hydrazide) | ~9.8 (s) | - |
Note: These chemical shifts are estimates based on data from structurally similar compounds and serve as a guide for spectral interpretation. nih.gov
X-ray Crystallography of Compound-Target Complexes
X-ray crystallography provides the definitive, high-resolution three-dimensional structure of this compound when it is co-crystallized with its biological target. This technique offers an atomic-level view of the binding mode, including the precise orientation of the compound within the target's active site and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
To obtain such a structure, crystals of the compound-target complex must first be grown. These crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map, from which the atomic positions can be determined. For related heterocyclic compounds, X-ray analysis has revealed details such as crystal system, space group, and precise bond lengths and angles, confirming the molecular geometry. mdpi.commdpi.com This information is invaluable for structure-based drug design, enabling the rational optimization of the compound to improve its binding affinity and selectivity.
Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the kinetics of binding between this compound and a target protein in real time. arxiv.org The experiment involves immobilizing the target protein on a sensor chip. A solution containing the compound is then flowed over the chip surface. nih.gov
Binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). arxiv.org By monitoring the signal over time during the association (compound flowing) and dissociation (buffer flowing) phases, key kinetic parameters can be determined.
Table 3: Kinetic Parameters Obtainable from SPR Analysis
| Parameter | Symbol | Description |
|---|---|---|
| Association Rate Constant | kₐ | The rate at which the compound binds to the target. |
| Dissociation Rate Constant | kₔ | The rate at which the compound-target complex dissociates. |
This technique allows for a detailed understanding of the binding mechanism, revealing whether the interaction is fast-on, fast-off or slow-on, slow-off, which has significant implications for the compound's biological activity. nih.gov
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during the binding of this compound to its target molecule. nih.gov This provides a complete thermodynamic profile of the binding interaction in a single experiment.
In an ITC experiment, small aliquots of the compound are titrated into a solution containing the target protein. The instrument measures the minute temperature changes that occur upon binding. The resulting data are used to determine the binding affinity (Kₐ or Kₔ), the stoichiometry of binding (n), and the key thermodynamic parameters: the enthalpy change (ΔH) and the entropy change (ΔS) of binding. This information reveals the forces driving the interaction, whether it is enthalpically driven (e.g., by hydrogen bonding) or entropically driven (e.g., by the hydrophobic effect).
Circular Dichroism (CD) for Chiral Interactions
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. While this compound is itself achiral, CD can be a powerful tool for studying its interactions with chiral biological macromolecules like proteins or DNA.
When the achiral compound binds to a chiral target, it may be held in a specific, twisted conformation, leading to an induced circular dichroism (ICD) signal in the absorption bands of the compound. nih.gov The presence of an ICD signal is direct evidence of binding. Furthermore, changes in the CD spectrum of the target protein upon binding can reveal alterations in its secondary structure (e.g., changes in α-helix or β-sheet content), providing further insight into the consequences of the binding event.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound and how they are affected by molecular interactions. These techniques measure the vibrational frequencies of chemical bonds within the molecule.
The IR spectrum would show characteristic absorption bands for the various functional groups. For example, hydrazide derivatives typically exhibit N-H stretching vibrations from the indole and hydrazide groups in the 3100-3350 cm⁻¹ region, a strong C=O (amide I) stretching vibration around 1640-1690 cm⁻¹, and N-H bending vibrations around 1520-1590 cm⁻¹. nih.gov Upon binding to a target, shifts in the positions or intensities of these bands, particularly the C=O and N-H stretches, can indicate which parts of the molecule are directly involved in hydrogen bonding or other interactions within the binding site.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 13-desmethyl spirolide C |
| N-phenyl-N′-1,2,3-thiadiazol-5-ylurea |
| 6-benzylaminopurine |
| Nystatin |
| Gentamycin |
| Itraconazole |
| Ketoconazole |
| Imidazole |
| (Z)-N′-(4-methoxybenzylidene)benzohydrazide |
| 4-amino-5-indolyl-1,2,4-triazole-3-thione |
| 4′-bromoacetophenone |
Future Research Directions and Unaddressed Challenges in 4,6 Dichloro 1h Indole 2 Carbohydrazide Research
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The conventional synthesis of indole-2-carbohydrazides typically involves the hydrazinolysis of the corresponding ethyl or methyl esters, which are themselves derived from indole-2-carboxylic acids. nih.govnih.gov While effective, these multi-step procedures present opportunities for improvement in terms of efficiency and environmental impact.
Future research should focus on developing more streamlined and sustainable synthetic routes. One promising avenue is the exploration of multicomponent reactions (MCRs), which can construct the indole (B1671886) core and introduce functional groups in a single step from simple precursors. rug.nl An innovative MCR approach has been developed for indole-2-amides using anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, which operates under mild conditions with ethanol (B145695) as a solvent, avoiding metal catalysts. rug.nl Adapting such a strategy for the direct synthesis of 4,6-dichloro-1H-indole-2-carbohydrazide could significantly reduce waste and improve atom economy, aligning with the principles of green chemistry. rug.nl
Furthermore, the implementation of sustainable technologies like microwave-assisted synthesis could dramatically shorten reaction times and improve yields, as has been demonstrated for the synthesis of related indole derivatives. nih.gov A comparative analysis of synthetic methodologies is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for Indole Derivatives
| Methodology | Advantages | Disadvantages | Potential for this compound |
|---|---|---|---|
| Classical Synthesis | Well-established, reliable. nih.gov | Often multi-step, may require harsh conditions, generates waste. rug.nl | Current standard, but ripe for optimization. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste, rapid assembly of complex molecules. rug.nl | Substrate scope can be limited, regioisomer formation can be an issue. rug.nl | High potential for a more efficient and sustainable de novo synthesis. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, enhanced reaction control. nih.gov | Requires specialized equipment, scalability can be a challenge. | Promising for accelerating key steps in existing or novel pathways. |
Design of Advanced Analogs with Tuned Specificity and Potency
The biological activity of indole carbohydrazide (B1668358) derivatives is highly dependent on the substitution pattern on both the indole ring and the hydrazide moiety. nih.govnih.gov For instance, studies on related compounds have shown that the position of halogen substituents on the indole ring can increase antitubercular activity by up to 10-fold. nih.gov Similarly, modifications to the N'-benzylidene portion of related carbohydrazides have yielded compounds with potent anticancer activity, with IC50 values in the nanomolar range. nih.govnih.gov
A significant challenge is to systematically explore the chemical space around the this compound scaffold. Future work must involve the rational design and synthesis of a library of advanced analogs. This would include:
Varying Indole Ring Substituents: Replacing or adding substituents at other positions (e.g., C5, C7) to probe their effect on target binding and selectivity.
Modifying the N-1 Position: Alkylation or arylation at the indole nitrogen, a strategy that has been shown to significantly influence the potency of isatin-indole conjugates. nih.gov
Diversifying the Hydrazide Moiety: Condensing the parent hydrazide with a wide range of aldehydes and ketones to create diverse hydrazone derivatives, which have shown potent and varied biological activities. nih.govrsc.org
This systematic approach will be crucial for developing a comprehensive Structure-Activity Relationship (SAR) and identifying analogs with optimized potency against specific biological targets and improved selectivity over off-targets. nih.gov
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
A major gap in the current knowledge is the precise mechanism of action of this compound. While its analogs are known to target pathways like tubulin polymerization, angiogenesis, and apoptosis, its specific cellular targets are unknown. nih.govnih.govrsc.org
Future research must move beyond single-target screening and embrace a systems pharmacology approach. The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) is a powerful strategy for elucidating drug-induced cellular responses. nih.gov A significant challenge is the scarcity and complexity of proteomics data, which most directly reflects cellular function. nih.gov To address this, computational frameworks like TransPro, a deep learning model, have been developed to predict proteome profiles and drug responses by hierarchically integrating multi-omics data. nih.gov
Applying such a framework to this compound research would involve treating relevant cell lines (e.g., cancer cells) with the compound and analyzing the resulting changes across the omics layers. This would help identify entire pathways perturbed by the compound, predict its protein targets, and generate robust hypotheses about its mechanism of action for subsequent experimental validation.
Development of Targeted Delivery Systems for in vitro applications (e.g., cellular uptake studies)
The effectiveness of any biologically active compound in a cellular context depends on its ability to reach its intracellular target. The physicochemical properties of a molecule, particularly its hydrophobicity, are key determinants of its cellular uptake. nih.gov For indole-based compounds, a balance of hydrophobicity is often required; molecules that are either too hydrophilic or too hydrophobic may exhibit poor cell permeability. nih.gov
The future development of this compound for in vitro studies necessitates a thorough investigation of its cellular uptake characteristics. A key challenge will be to ensure efficient delivery into the cytoplasm or specific organelles. Research should focus on:
Quantitative Uptake Studies: Employing analytical techniques to measure the intracellular concentration of the compound over time.
Development of Delivery Vehicles: For compounds with poor intrinsic permeability, designing and testing targeted delivery systems such as lipid nanoparticles or polymer-based nanocarriers could enhance cellular entry.
Conjugation Strategies: Attaching the carbohydrazide to cell-penetrating peptides (CPPs) to facilitate translocation across the cell membrane.
These studies are critical for ensuring that in vitro biological data accurately reflects the compound's intrinsic activity, rather than being confounded by poor bioavailability at the cellular level.
Addressing Gaps in Understanding Molecular Recognition and Selectivity
While various indole derivatives have been linked to specific protein targets, the precise molecular interactions that govern binding and selectivity are often poorly understood. nih.govrsc.org For example, molecular docking studies have suggested that certain indole-2-carbohydrazide derivatives bind to the colchicine (B1669291) site of tubulin, while a structurally related dichlorinated indole carboxylic acid was found to be an allosteric inhibitor of fructose (B13574) 1,6-bisphosphatase. rsc.orgnih.gov This highlights the diverse targeting capabilities of the indole scaffold and the critical need to identify the specific target(s) of this compound.
Future research must employ a combination of computational and experimental techniques to map its molecular recognition profile. Key approaches include:
Computational Docking and Molecular Dynamics: Screening the compound against libraries of protein structures to predict potential binding partners and simulating the stability of the resulting complexes.
Co-crystallography: Obtaining X-ray crystal structures of the compound bound to its purified target protein(s) to visualize the precise binding mode and key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts).
Biophysical Binding Assays: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity and thermodynamics.
Understanding how the dichlorinated indole core and the carbohydrazide functional group contribute to selective binding is paramount for optimizing lead compounds and minimizing potential off-target effects.
Potential for Application as Chemical Probes in Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, often by binding to a specific protein target. The development of fluorescent derivatives of indole alkaloids has proven invaluable for investigating their interactions with cellular targets and visualizing their subcellular localization. nih.gov
This compound holds significant potential to be developed into a chemical probe. This would involve synthetically modifying the molecule to incorporate a reporter tag without disrupting its biological activity. Future directions include:
Synthesis of Fluorescent Analogs: Attaching a small fluorophore (e.g., dansyl or nitrobenzofurazan) to a non-critical position on the molecule. These probes would allow for real-time visualization of cellular uptake and distribution using fluorescence microscopy.
Development of Affinity-Based Probes: Incorporating a biotin (B1667282) tag or a photoreactive cross-linking group. These probes could be used in pull-down experiments to isolate and identify the compound's binding partners from cell lysates, providing direct evidence of its molecular target(s).
Transforming this compound into a suite of chemical probes represents a powerful strategy to bridge the gap between observing a biological effect and understanding the underlying molecular mechanism.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Indole-2-carboxylic acid |
| Ethyl 4,6-dichloro-1H-indole-2-carboxylate |
| Methyl 1H-indole-3-carboxylate |
| Ethyl 1H-indole-2-carboxylate |
| 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid |
| Isatin |
| Dansyl-ILV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
